molecular formula C25H25N5O3S B1192027 Tankyrase Inhibitors (TNKS) 22

Tankyrase Inhibitors (TNKS) 22

Cat. No.: B1192027
M. Wt: 475.56
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Description

Overview of Tankyrases (TNKS1 and TNKS2) as Poly(ADP-ribose) Polymerases (PARPs)

Tankyrases are members of the Diphtheria toxin-like ADP-ribosyltransferase (ARTD) superfamily, which in humans comprises 17 members. nih.gov This superfamily is also known as the poly(ADP-ribose) polymerase (PARP) family. nih.gov TNKS1 and TNKS2 are distinguished from other PARP family members by their unique domain structure, which includes ankyrin repeats and a sterile alpha motif (SAM). nih.gov

Tankyrase 1 and 2 are classified as ARTD5 and ARTD6, respectively, within the ARTD superfamily. nih.gov This classification is based on their evolutionary relationships and domain organization. nih.gov The ARTD domain is the catalytic portion of the enzyme responsible for its polymerase activity. nih.gov

The primary enzymatic function of tankyrases is the catalysis of poly(ADP-ribosyl)ation, or PARsylation. nih.govnih.govnih.gov This post-translational modification involves the transfer of ADP-ribose units from the substrate NAD+ to specific target proteins. nih.govnih.gov This process can lead to the formation of long, branched poly(ADP-ribose) chains on the target. nih.govnih.gov PARsylation by tankyrases often serves as a signal for the ubiquitination and subsequent degradation of the modified protein by the proteasome. nih.govnih.gov

Biological Significance of Tankyrases in Cellular Homeostasis

Tankyrases are integral to maintaining cellular equilibrium through their involvement in a multitude of cellular processes. nih.govspandidos-publications.com Their regulatory roles are critical for normal cell function, and their dysregulation is implicated in various diseases. nih.govspandidos-publications.com

The influence of tankyrases extends to several key cellular pathways, highlighting their importance in cellular homeostasis. bpsbioscience.comspandidos-publications.comtexasbiogene.comtexasbiogene.com

One of the most well-characterized functions of tankyrases is their role as positive regulators of the Wnt/β-catenin signaling pathway. nih.govnih.govnih.govspandidos-publications.comoncotarget.commdpi.com This pathway is crucial for embryonic development, tissue regeneration, and stem cell maintenance. nih.govnih.gov

Tankyrases PARsylate Axin, a key scaffolding protein in the β-catenin destruction complex. nih.govnih.govnih.gov This complex, which also includes APC, GSK3β, and CK1, is responsible for targeting β-catenin for degradation. oncotarget.comnih.gov By PARsylating Axin, tankyrases mark it for ubiquitination by the E3 ubiquitin ligase RNF146 and subsequent proteasomal degradation. nih.govnih.govnih.gov The degradation of Axin leads to the disassembly of the destruction complex, resulting in the stabilization and nuclear accumulation of β-catenin. spandidos-publications.comoncotarget.com In the nucleus, β-catenin acts as a transcriptional coactivator, turning on the expression of Wnt target genes. spandidos-publications.commdpi.com

Recent research has also identified APC2, a homolog of APC, as another substrate of tankyrases within the β-catenin destruction complex. nih.govspandidos-publications.comnih.gov This finding further underscores the multifaceted role of tankyrases in regulating this critical signaling pathway. nih.govnih.gov

The inhibition of tankyrase activity by compounds like TNKS 22 leads to the stabilization of Axin, thereby promoting the degradation of β-catenin and downregulating Wnt signaling. apexbt.comnih.gov This makes tankyrase inhibitors a promising area of research for diseases characterized by overactive Wnt signaling. nih.govoncotarget.comnih.gov

Telomeres are protective structures at the ends of chromosomes that shorten with each cell division. wikipedia.org Tankyrases play a crucial role in telomere length regulation through their interaction with the telomeric repeat-binding factor 1 (TRF1). nih.govnih.gov

TRF1 is a negative regulator of telomere length, preventing the enzyme telomerase from adding telomeric repeats to the chromosome ends. nih.gov Tankyrase 1 was initially identified through its interaction with TRF1. nih.gov Tankyrases PARsylate TRF1, which causes TRF1 to dissociate from the telomeres. nih.govnih.gov This removal of TRF1 allows telomerase to access the telomere and extend it. nih.gov

Overexpression of tankyrase has been shown to lead to telomere elongation, while a form of the enzyme lacking PARP activity does not affect telomere length. nih.govnih.gov This demonstrates that the catalytic activity of tankyrases is essential for their role in telomere maintenance. nih.govnih.gov This function highlights the importance of tankyrases in cellular aging and genome stability. nih.gov

Fundamental Roles in Cellular Processes

Glucose Metabolism Regulation

Tankyrases are involved in the regulation of glucose metabolism, primarily through their role in vesicle transport associated with the glucose transporter GLUT4. nih.govnih.gov In insulin-responsive tissues like adipocytes and muscle cells, tankyrases help manage the translocation of GLUT4-containing storage vesicles to the cell membrane, a critical step for glucose uptake from the bloodstream. nih.govnih.govnih.gov

In adipocytes, tankyrase binds to a protein called Insulin-Responsive Aminopeptidase (B13392206) (IRAP) within GLUT4 storage vesicles. nih.gov Following insulin (B600854) stimulation, tankyrase is phosphorylated, which enhances its PARsylating activity and influences GLUT4 trafficking. nih.gov Interestingly, the effect of tankyrase inhibition on glucose metabolism appears to be cell-type specific. In neuronal cells, the tankyrase inhibitor XAV939 was found to improve insulin-stimulated glucose uptake, even in insulin-resistant conditions, via the AMP-activated protein kinase (AMPK)-AS160 pathway. nih.gov Conversely, in skeletal muscle cells, treatment with the same inhibitor led to insulin resistance by impairing glucose uptake. nih.gov This was attributed to the destabilization and subsequent degradation of several key proteins on GLUT4 storage vesicles, including GLUT4 itself. nih.gov

Involvement in Heritable Diseases (e.g., Cherubism)

Tankyrase function is directly implicated in the pathogenesis of cherubism, a rare heritable disease characterized by excessive bone resorption in the jaws. nih.govnih.gov Cherubism is caused by autosomal dominant mutations in the gene encoding the adapter protein SH3BP2. nih.govresearchgate.net

Under normal physiological conditions, tankyrases bind to and PARsylate the SH3BP2 protein. nih.gov This modification marks SH3BP2 for ubiquitylation by the E3 ligase RNF146, leading to its proteasomal degradation. nih.gov This regulatory mechanism controls the levels of SH3BP2. The mutations found in cherubism disrupt the ability of tankyrase to mediate the destruction of SH3BP2, leading to its accumulation. nih.gov This accumulation is considered the underlying pathogenic mechanism of the disease. nih.govnih.gov The link between tankyrase, the Wnt signaling pathway (which is modulated by tankyrase activity), and SH3BP2 stability provides a clear example of how dysregulation of tankyrase function can lead to a heritable disorder. nih.gov

Tankyrases as Emerging Therapeutic Targets

Rationale for Targeting Tankyrases in Aberrant Cellular Pathways

The central role of tankyrases in multiple oncogenic pathways provides a strong rationale for their development as therapeutic targets, particularly in cancer. nih.govnih.gov

Wnt/β-Catenin Signaling: The most prominent rationale for targeting tankyrases lies in their regulation of the Wnt/β-catenin pathway, which is aberrantly activated in a high percentage of colorectal cancers (CRC) and other malignancies. plos.orgnih.govpatsnap.com Tankyrases promote the degradation of Axin, a crucial scaffold protein in the β-catenin destruction complex. nih.govnih.gov By PARsylating Axin, tankyrases trigger its ubiquitination and subsequent removal, which destabilizes the destruction complex and allows the pro-tumorigenic protein β-catenin to accumulate and drive gene transcription. patsnap.commdpi.com Tankyrase inhibitors block this process, leading to the stabilization of Axin, enhanced β-catenin degradation, and suppression of Wnt signaling. nih.govplos.org

Telomere Maintenance: Tankyrases were first identified as proteins associated with telomeres, the protective caps (B75204) at the ends of chromosomes. nih.gov They regulate telomere length by PARsylating the telomere-binding protein TRF1, which releases it from telomeres and allows the enzyme telomerase to access and elongate the chromosome ends. nih.govnih.gov In cancer cells, which rely on telomere maintenance for unlimited proliferation, inhibiting tankyrase could offer a strategy to induce telomere shortening and cell senescence. nih.gov

DNA Damage Response: Tankyrases also participate in the DNA damage response. They have a direct role in the repair of double-strand breaks (DSBs) through homologous recombination. nih.govnih.gov This function suggests that, similar to other PARP inhibitors, tankyrase inhibitors could be used to sensitize cancer cells to DNA-damaging agents.

Hippo-YAP Pathway: More recently, tankyrases have been shown to modulate the Hippo-YAP signaling pathway by targeting angiomotin (AMOT) proteins for degradation. nih.govnih.gov The YAP pathway is a critical regulator of organ size and is often dysregulated in cancer, promoting cell proliferation and inhibiting apoptosis.

By targeting these fundamental cellular processes—Wnt signaling, telomere integrity, DNA repair, and cell proliferation—tankyrase inhibitors represent a multifaceted approach to cancer therapy. nih.govnih.gov

TNKS 22: A Lead-Optimized Compound in Tankyrase Inhibition Research

TNKS 22 is a potent, selective, and orally bioavailable tankyrase inhibitor that resulted from the lead optimization of an earlier compound. bpsbioscience.comapexbt.comglpbio.com It represents a significant advancement in the development of chemical probes to study tankyrase biology and for potential therapeutic use. bpsbioscience.comglpbio.com

TNKS 22 demonstrates excellent potency in both biochemical and cellular assays. apexbt.comglpbio.com Research has shown it to be a dual binder, interacting with both the nicotinamide-binding pocket and an induced pocket of the tankyrase enzymes, which contributes to its high potency and selectivity. apexbt.com In cellular models, treatment with TNKS 22 effectively stabilizes Axin protein levels and inhibits the downstream transcriptional activity associated with the Wnt pathway. apexbt.comglpbio.com

Properties

Molecular Formula

C25H25N5O3S

Molecular Weight

475.56

Synonyms

3-((4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-((1r,4r)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)cyclohexyl)propanamide

Origin of Product

United States

Molecular and Biochemical Mechanisms of Tankyrase Inhibitor Action

Direct Inhibition of Tankyrase Catalytic Activity

At the core of TNKS 22's function is its ability to directly engage and neutralize the catalytic activity of tankyrase enzymes. This inhibition is a multi-faceted process, involving specific binding interactions and the prevention of crucial enzymatic functions.

Binding to the PARP Catalytic Domain of TNKS1 and TNKS2

Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes. nih.govresearchgate.net A defining feature of these enzymes is their C-terminal PARP catalytic domain, which is responsible for transferring ADP-ribose units from NAD+ to target proteins. plos.orgnih.gov TNKS 22, like other tankyrase inhibitors, directly targets this domain. nih.govresearchgate.net The high degree of sequence identity between the PARP domains of TNKS1 and TNKS2 (94%) allows for the effective inhibition of both isoforms by a single compound. nih.gov

Crystal structure analyses of tankyrase in complex with various inhibitors have provided detailed insights into the binding modes within the PARP catalytic domain. nih.govresearchgate.net These studies are crucial for the rational design of potent and selective tankyrase inhibitors. nih.govresearchgate.net

Prevention of Auto-PARylation of Tankyrases

A key function of tankyrases is their ability to catalyze their own poly(ADP-ribosyl)ation, a process known as auto-PARylation. nih.gov This auto-modification is crucial for their regulatory function and stability. nih.govmdpi.com By binding to the catalytic domain, TNKS 22 physically obstructs the enzyme's ability to PARylate itself. apexbt.com Research has demonstrated that TNKS 22 potently inhibits TNKS2 auto-PARylation, with an IC50 value of 4.1 nM in in-vivo rodent studies. apexbt.com This prevention of auto-PARylation is a critical step in the inhibitor's mechanism of action, leading to the stabilization of the tankyrase proteins themselves while their enzymatic activity is repressed. nih.gov

Inhibition of Target Protein PARylation (e.g., Axin)

Beyond self-modification, the primary role of tankyrases in the Wnt pathway is the PARylation of target proteins, most notably the scaffold protein Axin. nih.govaacrjournals.orgnih.gov Axin is a central component of the β-catenin destruction complex. aacrjournals.orgnih.gov The PARylation of Axin by tankyrases marks it for ubiquitination and subsequent degradation by the proteasome. nih.govnih.govnih.gov This leads to the destabilization of the destruction complex and the accumulation of β-catenin. nih.gov

TNKS 22 effectively blocks this process by preventing the PARylation of Axin. apexbt.com By inhibiting the catalytic activity of tankyrases, TNKS 22 ensures that Axin is no longer tagged for destruction, leading to its stabilization and accumulation within the cell. apexbt.comnih.govnih.gov This mechanism has been observed in various cancer cell lines, where treatment with tankyrase inhibitors leads to a marked increase in Axin protein levels. nih.govnih.gov

Dual Binding Modes: Nicotinamide (B372718) Pocket and Induced Pocket (Specific to TNKS 22 and Similar Compounds)

A distinguishing feature of TNKS 22 and a class of newer, highly potent tankyrase inhibitors is their unique "dual-binder" characteristic. apexbt.comnih.govnih.gov The catalytic domain of tankyrases contains two key binding sites: the nicotinamide pocket, where the NAD+ substrate binds, and an adjacent "induced pocket". plos.orgnih.gov While many early tankyrase inhibitors primarily target the nicotinamide pocket, TNKS 22 has been shown to simultaneously occupy both the nicotinamide pocket and this induced pocket. apexbt.comnih.gov

This dual-binding mode provides a molecular basis for the strong and specific interactions observed with these inhibitors. nih.gov By engaging with both pockets, TNKS 22 achieves a greater potency and selectivity compared to inhibitors that only bind to the nicotinamide pocket. plos.orgapexbt.com The crystal structure of human TNKS1 in complex with a dual-binding inhibitor has confirmed this mode of action, offering valuable insights for the further development of highly specific tankyrase inhibitors. nih.gov

Downstream Effects on the Wnt/β-catenin Signaling Pathway

The direct inhibition of tankyrase catalytic activity by TNKS 22 sets off a cascade of downstream effects, primarily centered on the stabilization of the β-catenin destruction complex and the subsequent suppression of Wnt signaling.

Stabilization and Accumulation of Axin Proteins (Axin1 and Axin2)

The most immediate and critical downstream consequence of tankyrase inhibition by TNKS 22 is the stabilization and accumulation of Axin proteins (both Axin1 and Axin2). apexbt.comnih.govaacrjournals.orgnih.govnih.gov As previously mentioned, by preventing their PARylation, TNKS 22 shields Axin proteins from degradation. apexbt.comnih.gov

Numerous studies have demonstrated this effect. For instance, in SW480 colorectal cancer cells, treatment with TNKS 22 leads to the stabilization and accumulation of Axin with an EC50 value of 3.9 nM. apexbt.com This accumulation of Axin is a hallmark of tankyrase inhibitor activity and is directly responsible for the subsequent suppression of the Wnt/β-catenin pathway. nih.govnih.govmdpi.com The increased levels of Axin enhance the assembly and activity of the β-catenin destruction complex, leading to the increased degradation of β-catenin and a reduction in its oncogenic signaling. researchgate.net

Compound/ConditionCell LineEffectMeasurementValue
TNKS 22 SW480Axin StabilizationEC503.9 nM apexbt.com
TNKS 22 DLD-1STF Reporter InhibitionIC500.6 nM apexbt.com
TNKS 22 -TNKS2 Auto-PARylation InhibitionIC504.1 nM apexbt.com
XAV939 MDA-MB-231Axin1/2 Stabilization-Confirmed nih.gov
IWR-1-endo MDA-MB-231Axin1/2 Stabilization-Confirmed nih.gov

Enhancement of β-catenin Degradation

Tankyrase inhibitors enhance the degradation of β-catenin by stabilizing the scaffold proteins AXIN1 and AXIN2. nih.govnih.govplos.org Under normal conditions, tankyrase enzymes (TNKS1 and TNKS2) poly(ADP-ribosyl)ate (PARsylate) AXIN proteins, marking them for ubiquitination and subsequent proteasomal degradation. plos.orgnih.gov This degradation of AXIN, a critical component of the β-catenin destruction complex, leads to the stabilization and nuclear translocation of β-catenin, and subsequent activation of Wnt target genes. nih.govplos.orgnih.gov

The β-catenin destruction complex is a multiprotein assembly that includes AXIN, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β). plos.orgplos.org This complex facilitates the sequential phosphorylation of β-catenin, which flags it for recognition by the E3-ubiquitin ligase β-TrCP and subsequent degradation by the proteasome. aacrjournals.orgnih.gov

By inhibiting the catalytic PARP domain of tankyrases, TNKS inhibitors prevent the PARsylation of AXIN. plos.orgnih.gov This inhibition leads to the stabilization and accumulation of both AXIN1 and AXIN2, thereby reinforcing the β-catenin destruction complex and promoting the degradation of β-catenin. nih.govnih.govplos.org This enhanced degradation effectively reduces the pool of β-catenin available to translocate to the nucleus, thus attenuating Wnt/β-catenin signaling. nih.govaacrjournals.org

CompoundCell Line(s)Observed Effect on β-cateninReference(s)
XAV939HepG2, Huh7, Hep40, SW480Decreased β-catenin levels nih.govplos.org
WXL-8HepG2, Huh7, Hep40Decreased β-catenin levels nih.gov
G007-LKSW480Progressively reduced total and active β-catenin levels aacrjournals.org
LZZ-02DLD-1Degrades β-catenin expression mdpi.comnih.gov
K-756Colon cancer cell line with APC mutationDegradation of active β-catenin patsnap.com

Suppression of Wnt/β-catenin Target Gene Transcription

The stabilization of AXIN and subsequent degradation of β-catenin by tankyrase inhibitors leads to a significant reduction in the transcription of Wnt/β-catenin target genes. This occurs because there is less nuclear β-catenin available to act as a transcriptional co-activator with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors. plos.orgpatsnap.com

A common method to quantify the activity of the Wnt/β-catenin pathway is the Super TopFlash (STF) reporter assay. This assay utilizes a luciferase reporter gene under the control of TCF/LEF binding elements. A decrease in luciferase activity indicates a reduction in β-catenin-mediated transcription.

Research has consistently demonstrated that tankyrase inhibitors effectively suppress STF reporter activity in various cancer cell lines. For instance, XAV939 and its derivative WXL-8 have been shown to attenuate rhWNT3A-induced TOPflash luciferase reporter activity in hepatocellular carcinoma cells. nih.govnih.gov Similarly, the potent and selective tankyrase inhibitor G007-LK has been observed to reduce β-catenin levels, which is consistent with reduced transcriptional activity. aacrjournals.org Another novel inhibitor, LZZ-02, identified through virtual screening, was also confirmed to inhibit the transcriptional activity of β-catenin in HEK293 cells. mdpi.comnih.gov

InhibitorCell Line(s)Assay TypeOutcomeReference(s)
XAV939Huh7, Hep40, MDA-MB-231TOPflash reporter assayAttenuated rhWNT3A-induced reporter activity nih.govnih.govplos.org
WXL-8Huh7, Hep40TOPflash reporter assayAttenuated rhWNT3A-induced reporter activity nih.govnih.gov
LZZ-02HEK293, DLD-1TOPflash reporter assayInhibited β-catenin mediated TOPflash activity mdpi.comnih.gov
WIKI4Multiple cancer cell linesReporter assaysInhibits expression of β-catenin target genes plos.orgwustl.edu

Beyond reporter assays, the efficacy of tankyrase inhibitors is confirmed by their ability to downregulate the expression of endogenous Wnt/β-catenin target genes. Among these, AXIN2 is a well-established target that functions in a negative feedback loop. nih.gov

Treatment with tankyrase inhibitors has been shown to reduce the transcript levels of several key target genes. For example, a 1,2,4-triazole-based tankyrase inhibitor led to a dose-dependent reduction in the mRNA levels of AXIN2, DKK1, NKD1, and APCDD1 in COLO 320DM cells. acs.org Similarly, XAV939 was found to inhibit the Wnt-induced expression of Axin2 and Nkd1 in MDA-MB-231 breast cancer cells. plos.org This demonstrates that by promoting β-catenin degradation, tankyrase inhibitors effectively shut down the transcriptional program activated by aberrant Wnt signaling.

InhibitorCell LineAffected GenesResultReference(s)
Compound 24COLO 320DMAXIN2, DKK1, NKD1, APCDD1Reduced transcript levels acs.org
XAV939MDA-MB-231, EMT6Axin2, Nkd1Inhibited Wnt-induced expression plos.org
K-756Colon cancer xenograftsWnt downstream genesReduced gene expression patsnap.com

Formation and Function of Axin Puncta (Degradasomes)

A key cellular response to tankyrase inhibition is the formation of distinct cytoplasmic puncta, often referred to as degradasomes. aacrjournals.orgnih.gov These structures are dynamic assemblies of β-catenin destruction complex components and represent the morphological and functional sites of β-catenin degradation. nih.govaacrjournals.org

In the absence of tankyrase inhibition, the components of the destruction complex are typically diffuse throughout the cytoplasm, and AXIN levels are kept low. nih.gov However, upon treatment with tankyrase inhibitors like G007-LK, these components coalesce into visible, detergent-resistant puncta. nih.govaacrjournals.org These degradasomes are highly dynamic and mobile structures that contain key proteins such as AXIN, tankyrase itself, phosphorylated β-catenin, ubiquitin, and the E3 ligase component β-TrCP. aacrjournals.orgnih.gov

Super-resolution and electron microscopy have revealed that these degradasomes are membrane-free structures composed of a filamentous assembly. aacrjournals.orgnih.gov Fluorescence recovery after photobleaching (FRAP) experiments have shown that while GFP-TNKS1 remains stable within these puncta, β-catenin-mCherry is rapidly turned over, providing a direct mechanistic link between the formation of these structures and enhanced β-catenin degradation. aacrjournals.org The formation of these functional destruction complexes is dependent on proteasome activity. nih.govresearchgate.net

Interestingly, the formation of these axin puncta requires the expression of tankyrase enzymes. The knockdown of both TNKS1 and TNKS2 has been shown to block the ability of tankyrase inhibitors to induce these puncta, indicating that the inactivated enzyme is a necessary scaffold for their assembly. plos.orgnih.govnih.gov

While both AXIN1 and AXIN2 are stabilized by tankyrase inhibitors, they appear to have distinct roles in the formation of degradasomes, at least in certain cellular contexts. nih.govnih.gov Studies in SW480 colorectal cancer cells treated with the tankyrase inhibitor G007-LK have shown that AXIN1 is not essential for the formation of these puncta. nih.govplos.org

In contrast, the depletion of AXIN2 in these cells significantly impaired the formation of degradasomes and their capacity to degrade β-catenin. nih.govplos.orgsemanticscholar.orgresearchgate.net This suggests that AXIN2 plays a more predominant role than AXIN1 in both the initiation of degradasome assembly and the subsequent turnover of β-catenin following tankyrase inhibition. semanticscholar.orgresearchgate.net Further research indicates that new synthesis of AXIN2 is required for degradasome formation upon treatment with G007-LK. semanticscholar.org These findings highlight a non-redundant and critical function for AXIN2 in mediating the effects of tankyrase inhibitors. nih.govresearchgate.net

Interplay with Other Cellular Pathways and Proteins

The influence of tankyrase inhibitors extends across a network of interconnected cellular signaling pathways. By stabilizing specific protein substrates, these inhibitors can modulate telomere maintenance, ensure proper mitotic progression, influence metabolic processes, and interact with critical tumor suppressor and oncogenic signaling cascades.

Regulation of Mitotic Spindle Proteins (e.g., NuMA)

Proper execution of mitosis is critical for cell division, and tankyrase 1 is implicated in this process through its interaction with the Nuclear Mitotic Apparatus protein (NuMA). NuMA is a large coiled-coil protein that is essential for the organization and stabilization of microtubules at the spindle poles during mitosis. nih.gov

During mitosis, the association between tankyrase 1 and NuMA significantly increases, and NuMA becomes a major acceptor of poly(ADP-ribose) synthesized by tankyrase 1. nih.gov The PARsylation of NuMA by tankyrase 1 is thought to be important for the regulation of sister telomere resolution and mitotic progression. nih.gov Knockdown of tankyrase 1 eliminates the PARsylation of NuMA during mitosis. nih.gov While NuMA can still localize to the spindle poles in the absence of tankyrase 1 activity, its proper function may be compromised, leading to defects in mitotic spindle assembly and structure. nih.govnih.gov Interestingly, the localization of tankyrase 1 to the spindle poles is dependent on NuMA, as the knockdown of NuMA results in the loss of tankyrase 1 from this location. nih.gov

ProteinInteraction with Tankyrase 1Effect of Tankyrase InhibitionRole in Mitosis
NuMA Substrate for PARsylationPrevents PARsylationMitotic spindle organization and stability

Influence on Glucose Metabolism (e.g., GLUT4 transport via IRAP)

Tankyrases are involved in the regulation of glucose metabolism, primarily through their interaction with the insulin-responsive aminopeptidase (B13392206) (IRAP). IRAP is a cargo protein that co-localizes with the glucose transporter GLUT4 in specialized vesicles called GLUT4 storage vesicles (GSVs). researchgate.netnih.gov Following insulin (B600854) stimulation, these vesicles translocate to the plasma membrane, inserting GLUT4 to facilitate glucose uptake. researchgate.netnih.gov

Tankyrase binds to IRAP and its PARP activity is necessary for the proper trafficking of GSVs. researchgate.netnih.gov Studies have shown that the knockdown of tankyrase or its pharmacological inhibition with a general PARP inhibitor like PJ34 attenuates the insulin-stimulated translocation of both IRAP and GLUT4 to the cell surface, leading to reduced glucose uptake. researchgate.netnih.gov This effect appears to be independent of the upstream insulin signaling cascade, suggesting a direct role for tankyrase in the machinery of GLUT4 vesicle transport. researchgate.net Further research has implicated a complex involving Axin, KIF1a, and tankyrase in the insulin-dependent transport of GLUT4 vesicles. nih.gov

ProteinInteraction with TankyraseEffect of Tankyrase InhibitionRole in Glucose Metabolism
IRAP Binding partnerAttenuates insulin-stimulated translocationCo-traffics with GLUT4 in GSVs
GLUT4 Indirect (via IRAP)Reduced translocation to plasma membraneFacilitates glucose uptake into cells

Interaction with Tumor Suppressors (e.g., PTEN, Angiomotin)

A critical aspect of the anti-cancer activity of tankyrase inhibitors is their ability to stabilize key tumor suppressor proteins that are otherwise targeted for degradation by tankyrase-mediated PARsylation.

PTEN (Phosphatase and Tensin Homolog) is a crucial tumor suppressor that negatively regulates the PI3K/AKT signaling pathway. Tankyrases can interact with and PARsylate PTEN. nih.govnih.gov This PARsylation marks PTEN for ubiquitination by the E3 ubiquitin ligase RNF146, leading to its proteasomal degradation. nih.govnih.gov By inhibiting tankyrase activity with compounds like XAV939 , the degradation of PTEN is blocked, leading to its stabilization and accumulation. nih.gov This, in turn, results in the downregulation of AKT phosphorylation and suppresses cell proliferation and tumor growth. nih.govnih.gov

Angiomotin (AMOT) family proteins (AMOT, AMOTL1, and AMOTL2) are tumor suppressors that play a key role in the Hippo signaling pathway by sequestering the oncoprotein YAP in the cytoplasm. stemcell.comnih.gov Tankyrases associate with AMOT proteins and promote their degradation through the same RNF146-mediated ubiquitination pathway. stemcell.comnih.gov Tankyrase inhibitors, such as XAV939 and G007-LK , antagonize this process, leading to the stabilization and accumulation of AMOT proteins. stemcell.comnih.gov This increased level of AMOT effectively suppresses the oncogenic functions of YAP. stemcell.com

Tumor SuppressorMechanism of Tankyrase-mediated RegulationEffect of Tankyrase Inhibitors
PTEN PARsylation leads to RNF146-mediated degradationStabilization and accumulation
Angiomotin (AMOT) PARsylation leads to RNF146-mediated degradationStabilization and accumulation

Crosstalk with NF-κB Signaling

The direct crosstalk between tankyrase inhibitors and the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is not as clearly defined as their interactions with other pathways. Some studies suggest a degree of separation between the Wnt/β-catenin pathway, which is a primary target of tankyrase inhibitors, and the NF-κB pathway. For instance, the tankyrase inhibitor XAV939 has been reported to specifically inhibit the Wnt signaling pathway without affecting NF-κB or TGF-β signaling. nih.gov

However, indirect connections may exist. The Wnt and NF-κB signaling pathways are known to engage in complex crosstalk in various biological contexts. nih.gov For example, in certain cancer types, elevated Wnt activity has been shown to upregulate canonical NF-κB signaling. nih.gov Therefore, by modulating the Wnt pathway, tankyrase inhibitors could, in some cellular contexts, indirectly influence NF-κB activity. Furthermore, acquired resistance to broader PARP inhibitors has been associated with the upregulation of NF-κB signaling, suggesting a potential area for further investigation regarding the specific role of tankyrases in this process. nih.gov

Modulation of AKT and YAP Signaling

As detailed in the preceding sections, tankyrase inhibitors exert significant control over the AKT and YAP signaling pathways, primarily through the stabilization of their respective negative regulators.

The AKT signaling pathway , a central regulator of cell growth, proliferation, and survival, is potently modulated by tankyrase inhibitors through their effect on PTEN. By preventing the PARsylation and subsequent degradation of the tumor suppressor PTEN, tankyrase inhibitors lead to its accumulation. nih.govnih.govnih.gov Stabilized PTEN can then effectively antagonize the PI3K-mediated activation of AKT, resulting in decreased AKT phosphorylation and a dampening of its downstream oncogenic signaling. nih.govnih.gov This mechanism has therapeutic implications, as tankyrase inhibitors like NVP-TNKS656 have been shown to overcome resistance to PI3K and AKT inhibitors in colorectal cancer.

The YAP (Yes-associated protein) signaling pathway , a key driver of tissue growth and tumorigenesis, is controlled by tankyrase inhibitors via the angiomotin (AMOT) family of proteins. stemcell.comnih.gov Tankyrase inhibitors, including XAV939 , prevent the degradation of AMOT proteins. stemcell.com These stabilized AMOT proteins then sequester the transcriptional co-activator YAP in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of TEAD-mediated transcription of pro-proliferative and anti-apoptotic genes. stemcell.com This suppression of YAP's oncogenic activity is a key mechanism by which tankyrase inhibitors can target certain cancers. stemcell.com

Signaling PathwayMechanism of Modulation by Tankyrase InhibitorsKey Interacting Proteins
AKT Stabilization of the negative regulator PTENPTEN
YAP Stabilization of the negative regulators, the Angiomotin (AMOT) family proteinsAMOT, AMOTL1, AMOTL2

Compound Reference Table

Drug Discovery and Medicinal Chemistry of Tankyrase Inhibitors Focus on Tnks 22 Development Context

Structure-Guided Design

By utilizing X-ray crystallography, researchers were able to visualize how inhibitor molecules bind to the tankyrase active site. nih.govutmb.edu This structural information provided a roadmap for designing new compounds with improved binding characteristics. utmb.edu For instance, understanding the interactions within the nicotinamide (B372718) and induced pockets allowed for the rational design of modifications that would enhance the affinity and selectivity of the inhibitor. acs.org The crystal structures of tankyrase in complex with inhibitors revealed key interactions and guided the hybridization of fragments from different inhibitor series to create novel, more potent compounds. acs.org This structure-based approach was instrumental in the leap in potency from inhibitor 8 to TNKS 22.

Rational Drug Design Approaches

Molecular Modeling and Computational Chemistry

In the discovery and optimization of tankyrase inhibitors, molecular modeling and computational chemistry serve as indispensable tools. These methods provide critical insights into protein-ligand interactions, guide the rational design of new inhibitors, and prioritize compounds for synthesis and biological evaluation. By leveraging computational power, researchers can navigate the vast chemical space more efficiently, accelerating the development of potent and selective tankyrase inhibitors.

Virtual Screening Techniques

Virtual screening is a cornerstone of modern drug discovery, enabling the rapid, in-silico assessment of large libraries of chemical compounds to identify those most likely to bind to a biological target. youtube.com In the context of tankyrase inhibitor development, structure-based virtual screening has been particularly fruitful. This approach utilizes the three-dimensional crystal structures of the tankyrase catalytic domain to screen extensive compound databases, such as the ZINC database which contains millions of commercially available compounds. nih.govnih.gov

The process begins with the preparation of the target protein structure, often derived from X-ray crystallography (e.g., PDB IDs: 2RF5 for TNKS-1 and 3KR8 for TNKS-2), and a library of small molecules. mdpi.com Each compound in the library is then computationally "docked" into the NAD+ binding site of the tankyrase enzyme. youtube.commdpi.com A scoring function is used to estimate the binding affinity between the protein and each ligand, allowing for the ranking of all compounds in the library. youtube.com This methodology significantly reduces the number of compounds that require experimental testing in "wet" lab assays. For instance, one virtual screening campaign identified approximately 1,000 virtual hits, which, after enzymatic screening, yielded 59 active compounds. domainex.co.uk This highlights the power of virtual screening to enrich the hit rate and streamline the path from initial screening to lead identification. nih.govdomainex.co.uk

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. tandfonline.comtandfonline.com It is a key component of structure-based virtual screening and is used extensively to understand the binding modes of tankyrase inhibitors. youtube.comacs.org Programs like AutoDock Vina are employed to perform docking simulations, exploring the conformational space of ligands within the tankyrase binding site. youtube.comtandfonline.com The simulations calculate the binding energy for different poses, which helps in predicting the strength of the interaction. tandfonline.comtandfonline.com

Docking studies have been crucial in elucidating how different chemical scaffolds, such as flavones and phenyloxadiazoles, interact with the nicotinamide and adenosine (B11128) subpockets of the tankyrase active site. acs.orgnih.gov For example, simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the inhibitor and specific amino acid residues like Tyr1050 in the active site. symeres.com The accuracy of these predictions is often validated by superimposing the docked pose with the conformation observed in an experimental crystal structure. frontiersin.org While powerful, simple docking scores can sometimes be insufficient for accurately ranking compounds or predicting the effects of structural modifications. nih.gov Therefore, docking results are often complemented by more rigorous computational methods. nih.govnih.gov

Machine Learning-Based Approaches

To enhance the predictive power of computational methods, machine learning (ML) is increasingly being integrated into the drug discovery pipeline for tankyrase inhibitors. nih.gov ML models can be trained on existing data to develop target-specific scoring functions that outperform traditional docking scores in distinguishing active compounds from inactive decoys. nih.gov

In one approach, ML models were developed for dual inhibitors of PI3Kα and tankyrase. Deep Neural Network models demonstrated high predictive accuracy, significantly improving the power of docking-based screening for each target. nih.gov These advanced scoring functions can serve as an additional filtering step after initial molecular docking. nih.gov For instance, a workflow might involve performing semi-rigid molecular docking, followed by filtering with an ML-based scoring function and predicting physicochemical properties using other quantitative structure-property relationship (QSPR) models. nih.gov This combined approach helps to minimize risks and select candidate compounds with a higher probability of success in subsequent in vitro evaluations. nih.gov Researchers have also noted that novel machine learning analyses of molecular dynamics trajectories could be applied to predict inhibitor activities more accurately. nih.gov

Development of Novel Chemotypes and Scaffolds

The identification of novel chemical scaffolds is a primary objective in tankyrase inhibitor research to develop compounds with improved potency, selectivity, and drug-like properties. nih.gov Efforts have focused on exploring diverse chemical structures that can effectively interact with the unique features of the tankyrase binding site.

Phenyloxadiazole Compounds (e.g., TNKS 22)

The phenyloxadiazole scaffold represents a significant class of lead-optimized tankyrase inhibitors. apexbt.com A prime example from this class is TNKS 22, a potent, selective, and orally bioavailable inhibitor. apexbt.combpsbioscience.com TNKS 22 emerged from the optimization of a previous hit compound, resulting in improved potency and selectivity. bpsbioscience.com It is a dual binder, interacting with both the nicotinamide pocket and an induced pocket within the enzyme. apexbt.com

Research findings have demonstrated the exceptional potency of TNKS 22 in various assays. apexbt.com

Assay TypeTarget/Cell LineIC50 / EC50 Value
Enzymatic AssayTankyrase0.1 nM apexbt.combpsbioscience.com
Autoparsylation AssayTNKS24.1 nM apexbt.com
Cellular Assay (Total β-catenin)SW480 cells3.7 nM apexbt.com
Axin Protein StabilizationSW480 cells3.9 nM apexbt.com

These findings underscore the success of the optimization efforts that led to the development of the phenyloxadiazole compound TNKS 22 as a highly effective tankyrase inhibitor. apexbt.com

Flavone (B191248) Derivatives

Flavonoids, a class of natural compounds, have been systematically investigated for their potential to inhibit tankyrases. nih.gov Through a screening of 500 natural and naturally derived flavonoids, it was discovered that all identified tankyrase inhibitors belonged to the flavone class. nih.gov Flavones are known for their beneficial effects on human health and their core structure has served as a basis for developing new inhibitors. nih.govrsc.org

The identified flavone derivatives bind to the nicotinamide binding site of tankyrase 2, as confirmed by co-crystal structures. nih.gov Their potency against tankyrases ranges from the low micromolar to the nanomolar level, with IC50 values between 50 nM and 1.1 µM. nih.gov Notably, these compounds exhibit significant selectivity for tankyrases over other related enzymes like ARTD1. nih.gov Further structure-activity relationship studies using commercially available flavones with single substitutions led to the discovery of even more potent and selective derivatives. acs.orgutmb.edu The most effective compound from this work, MN-64, demonstrated a 6 nM potency against tankyrase 1 and effectively inhibited Wnt signaling in cell-based assays. acs.orgutmb.edu This research provides a solid foundation for the rational development of flavone-based tankyrase inhibitors. acs.orgutmb.edu

1,2,4-Triazole-Based Inhibitors

The 1,2,4-triazole (B32235) scaffold has been identified as a crucial chemical structure for developing potent and selective tankyrase (TNKS) inhibitors. nih.govacs.org These compounds primarily target the adenosine-binding pocket of the TNKS catalytic domain, which confers high selectivity over other members of the poly(ADP-ribose) polymerase (PARP) family. nih.govacs.org The drug discovery process has involved extensive structure-guided lead optimization to enhance potency and improve pharmacokinetic profiles. acs.org

A systematic approach to optimizing a 1,2,4-triazole-based lead compound, OM-1700 (also referred to as compound 1), involved keeping the central triazole core and a trans-cyclobutyl linker unchanged while modifying the side-group moieties, designated as East, West, and South regions. acs.orgalbany.edu This modular strategy allowed for rapid generation of analogues and detailed structure-activity relationship (SAR) analysis. symeres.com

During the interrogation of the "West-side" of the pharmacophore, researchers synthesized various pyridine (B92270) and pyrimidine (B1678525) analogues. acs.orgnih.gov Most of these compounds demonstrated an ability to inhibit the WNT/β-catenin signaling pathway in cellular reporter assays to a degree similar to the original lead compound. acs.orgnih.gov Among these, the ethoxypyridyl derivative, known as compound 22 , was selected as a promising starting point for subsequent hybrid synthesis efforts. acs.orgnih.gov This optimization journey ultimately led to the identification of advanced lead compounds, such as compound 13, which resolved issues of atropisomerism and poor solubility found in earlier molecules, and compound 24 (OM-153), which showed picomolar IC₅₀ inhibition in cellular assays and a favorable ADME (absorption, distribution, metabolism, and excretion) profile. nih.govacs.orgacs.org

Research Findings for 1,2,4-Triazole-Based TNKS Inhibitors
CompoundKey Structural FeatureReported FindingSignificance
OM-1700 (Compound 1)1,2,4-Triazole core with trans-cyclobutyl linkerLead compound with noted issues of low aqueous solubility and high Caco-2 efflux rate. symeres.comServed as the foundational scaffold for extensive lead optimization. nih.govexlibrisgroup.com
Compound 22Ethoxypyridyl derivative (West-side modification)Inhibited the cellular WNT/β-catenin signaling pathway reporter assay to a similar extent as the lead, compound 1. acs.orgnih.govSelected as a key starting point for further hybrid synthesis strategies. acs.orgnih.gov
Compound 13Optimized 1,2,4-triazole derivativeAchieved picomolar IC₅₀ in a WNT signaling assay and resolved liabilities of atropisomerism and solubility. acs.orgalbany.eduDemonstrated improved ADME profile and antiproliferative efficacy in the COLO 320DM colon cancer cell line. acs.orgalbany.edu
OM-153 (Compound 24)Quinoxaline analog (hybrid design)Exhibited picomolar IC₅₀ inhibition in a cellular WNT signaling assay and an improved pharmacokinetic profile in mice. nih.govacs.orgnih.govShowed potent inhibition of WNT/β-catenin signaling and proliferation in COLO 320DM cells. nih.govsymeres.com

Triazolopyridine Derivatives

Triazolopyridine derivatives represent another class of heterocyclic compounds explored for tankyrase inhibition. nih.govmdpi.com These molecules are structurally distinct, featuring a triazole ring fused to a pyridine ring. wikipedia.org Research in this area led to the identification of N-( nih.govacs.orgnih.govtriazolo[4,3-a]pyridin-3-yl)-1-(2-cyanophenyl)piperidine-4-carboxamide, designated TI-12403 , as a novel and selective tankyrase inhibitor. nih.govmdpi.com

The mechanism of action for TI-12403 was investigated in colorectal cancer cell lines. In both COLO320DM and DLD-1 cells, treatment with TI-12403 led to the stabilization of AXIN2, a key component of the β-catenin destruction complex. nih.govmdpi.com Consequently, this resulted in a reduction of active β-catenin levels and the downregulation of β-catenin target genes. nih.govmdpi.com These findings confirm that TI-12403 effectively modulates the WNT/β-catenin signaling pathway, establishing it as a promising candidate for further development. nih.gov

Research Findings for Triazolopyridine Derivative TI-12403
CompoundTarget Cell LinesBiochemical EffectPathway Impact
TI-12403COLO320DM and DLD-1Stabilized AXIN2 protein. nih.govmdpi.comDownregulated β-catenin target genes, inhibiting the WNT/β-catenin pathway. nih.govmdpi.com
Reduced levels of active β-catenin. nih.govmdpi.com

Hybridization Strategies

Molecular hybridization is a drug design strategy that involves covalently combining two or more pharmacophores, or "privileged substructures," to create a single hybrid molecule with potentially superior affinity and efficacy. acs.orgnih.gov This approach was successfully applied to generate a novel series of tankyrase inhibitors by merging key features of two known inhibitor classes. acs.orgnih.gov

A structure-guided hybridization effort joined a diaryl-substituted 1,2,4-triazole from the inhibitor G007-LK with a benzimidazolone moiety from a separate inhibitor class. acs.org A critical element of this design was the linker connecting the two fragments. After testing phenyl, cyclohexane, and cyclobutyl linkers, the cyclobutyl linker was found to provide superior affinity. nih.govresearchgate.net This work culminated in the development of compound 16 , an inhibitor that displays high target affinity and selectivity for both tankyrase 1 and tankyrase 2. nih.govresearchgate.net The compound demonstrated potent inhibition in both biochemical and cellular assays and possessed a favorable pharmacokinetic profile in multiple species. acs.orgnih.gov

Biochemical and Cellular Activity of Hybrid Inhibitor Compound 16
CompoundAssay TypeTarget/Cell LineIC₅₀ Value
Compound 16Biochemical AssayTNKS129 nM acs.orgresearchgate.net
TNKS26.3 nM acs.orgresearchgate.net
Cellular AssayHEK29319 nM acs.orgresearchgate.net

Advanced Research Methodologies and Future Directions

Proteomic Profiling of TNKS Inhibitor-Induced Changes

The cellular response to TNKS inhibition is multifaceted, involving alterations in the expression and post-translational modification of a wide array of proteins. Proteomic profiling offers a global view of these changes, providing invaluable insights into the mechanism of action of TNKS inhibitors and their downstream effects.

Quantitative chemical proteomics has emerged as a powerful tool for profiling the targets of small molecule inhibitors and their impact on the cellular proteome. nih.govnih.govresearchgate.netacs.org One such technique involves the use of two-dimensional nanoflow liquid chromatography-tandem mass spectrometry (2D-nLC-MS/MS) coupled with isobaric tags for relative and absolute quantitation (iTRAQ). This approach was utilized to analyze the proteomic changes induced by the tankyrase inhibitor XAV939 in both 2D and 3D cultures of colorectal cancer cells. nih.govresearchgate.net The study successfully identified thousands of proteins and quantified the differential expression of hundreds of proteins, revealing that they were primarily involved in energy metabolism and cell growth. nih.govresearchgate.net

Another powerful chemical proteomics method is affinity-based protein profiling. This technique often employs immobilized, broad-spectrum kinase inhibitors, sometimes referred to as "kinobeads," to capture a significant portion of the cellular kinome. nih.govresearchgate.net By using quantitative mass spectrometry, researchers can then assess how a specific inhibitor competes with the beads for binding to its target proteins, allowing for the determination of the inhibitor's selectivity and affinity across a large panel of kinases. While initially developed for kinase inhibitors, this principle can be adapted for other enzyme families, including PARPs like tankyrases.

These quantitative methods provide a systems-level understanding of how TNKS inhibitors perturb cellular signaling networks, offering a comprehensive view beyond the immediate target.

A critical aspect of understanding tankyrase function is the identification of its substrates and interacting proteins. A hierarchical, three-step candidate approach has been outlined for this purpose. nih.govresearchgate.netprotocols.io This method begins with the in silico prediction of Tankyrase-binding motifs (TBMs) within protein sequences. nih.govresearchgate.netprotocols.io Putative TBMs are then validated for direct binding to the ankyrin repeat clusters (ARCs) of tankyrase using biophysical assays such as fluorescence polarization (FP). nih.govresearchgate.net The final step involves confirming the interaction and tankyrase-dependent poly(ADP-ribosyl)ation (PARylation) in the context of the full-length proteins within a cellular environment. nih.govresearchgate.net

Through various methodologies, including yeast two-hybrid screens and proteomic analyses, the list of known tankyrase interactors continues to grow. nih.govspandidos-publications.com A yeast two-hybrid screen, for example, identified the adaptor protein Grb14 as a binding partner for tankyrase 2. nih.gov More recent studies have identified a host of novel binding partners, significantly broadening the known functional scope of tankyrases. spandidos-publications.com

Novel Tankyrase Interacting ProteinAssociated Cellular Process/FunctionReference
PTENTumor suppression spandidos-publications.com
AMOTs (Angiomotins)Regulation of YAP signaling, tumor suppression spandidos-publications.com
CD2APNot specified in provided context spandidos-publications.com
APC2Wnt/β-catenin signaling spandidos-publications.com
ABRO1Not specified in provided context spandidos-publications.com
PrxII (Peroxiredoxin II)Maintenance of oncogenic β-catenin signaling spandidos-publications.com
PEX14Not specified in provided context spandidos-publications.com
ATG9ANot specified in provided context spandidos-publications.com
DOCK11Regulation of Hepatitis B Virus cccDNA mdpi.com

Functional Genomics Approaches

Functional genomics provides powerful tools to dissect the roles of specific genes and proteins in biological processes. These approaches are essential for validating the targets of TNKS inhibitors and for understanding the genetic basis of their effects.

The selective silencing of gene expression using small interfering RNA (siRNA) or the targeted gene disruption capabilities of the CRISPR/Cas9 system are invaluable for drug target validation. nih.govnih.govjohnshopkins.edu By knocking down or knocking out the genes encoding TNKS1 and TNKS2, researchers can mimic the effects of pharmacological inhibition and confirm that the observed cellular phenotype is indeed a consequence of targeting tankyrases. nih.gov

For instance, a pooled CRISPR screen was instrumental in identifying tankyrase and its associated E3 ubiquitin ligase, RNF146, as positive regulators of YAP (Yes-associated protein) activity. nih.gov This finding was further substantiated by demonstrating that inhibition of tankyrase leads to the stabilization of angiomotins (AMOTs), which in turn suppresses YAP signaling. nih.gov Such studies not only validate tankyrases as the relevant targets but also uncover the specific downstream pathways through which their inhibition exerts its effects.

Understanding Resistance Mechanisms to TNKS Inhibition

A significant challenge in cancer therapy is the development of drug resistance. Understanding the mechanisms by which cancer cells become resistant to TNKS inhibitors is crucial for developing more durable therapeutic strategies and for designing effective combination therapies. nih.gov

Research has indicated that the activation of alternative signaling pathways can confer resistance. For example, in Wnt-driven colorectal cancers, signaling through the mTOR (mechanistic target of rapamycin) pathway has been shown to cause resistance to tankyrase inhibitors, suggesting that a dual-inhibition strategy targeting both tankyrase and mTOR could be more effective. nih.gov

Furthermore, the Hippo-YAP signaling pathway has been implicated in drug resistance in various cancers. nih.govnih.gov High activity of the transcriptional co-activator YAP is often correlated with resistance to targeted therapies. nih.gov Studies have shown that tankyrase inhibition can enhance the efficacy of EGFR inhibitors in non-small cell lung cancer by stabilizing AMOT proteins and consequently inhibiting YAP signaling. nih.govnih.gov This highlights a potential strategy to overcome resistance to other targeted agents by co-administering a TNKS inhibitor.

Development of Tools for Investigating TNKS Function

The development of specific and potent chemical tools is fundamental to the study of protein function in a native cellular context. mskcc.orgnih.govnih.govolemiss.eduyoutube.com These tools, often referred to as chemical probes, are small molecules that can modulate a protein's function, allowing for the investigation of its biological roles. mskcc.orgnih.govnih.gov

For tankyrases, this includes the creation of highly selective inhibitors that can be used to probe their function with temporal control. acs.org The design of these molecules often benefits from structure-guided approaches and hybridization of known inhibitor scaffolds to achieve high affinity and selectivity. acs.org Beyond inhibitors, the development of chemical probes can also encompass molecules modified with reporter tags, such as fluorophores or biotin. mskcc.org These tagged probes are invaluable for a range of applications, including:

Fluorescent probes: Used for visualizing the subcellular localization of tankyrases and their dynamics within living cells via microscopy and flow cytometry. mskcc.org

Biotinylated probes: Employed for affinity purification of tankyrase-containing protein complexes from cell lysates, enabling the identification of interacting partners through mass spectrometry-based proteomic analysis. mskcc.org

The continuous development of a diverse and well-characterized "chemical toolbox" for tankyrases will be essential for dissecting their complex biology and for the continued exploration of their therapeutic potential. mskcc.org

Strategic Considerations for Optimizing Efficacy and Selectivity

The development of effective and safe tankyrase inhibitors for potential therapeutic use hinges on the careful optimization of multiple pharmacological parameters. Key among these are the strategic considerations aimed at maximizing a compound's efficacy in targeting the desired biological pathway while ensuring high selectivity to minimize off-target effects. The evolution of tankyrase inhibitors, such as the development of the highly potent compound TNKS 22, exemplifies a successful multi-pronged approach to achieving this delicate balance.

A primary strategy in enhancing the efficacy of tankyrase inhibitors has been the principle of dual binding. Tankyrase enzymes possess two key binding sites within their catalytic domain: the nicotinamide (B372718) subsite and an adjacent adenosine (B11128) subsite, which together form the binding pocket for the co-substrate NAD+. While early inhibitors targeted one of these sites, subsequent research revealed that compounds capable of simultaneously interacting with both pockets could achieve significantly higher potency. This dual-binder approach was a central element in the design of TNKS 22, which was engineered as an optimization of a previous hit compound, inhibitor 8. nih.gov By incorporating moieties that engage with both the nicotinamide and the induced pockets of the enzyme, TNKS 22 demonstrates a marked improvement in inhibitory activity. nih.gov

Furthermore, optimizing efficacy extends beyond simple enzyme inhibition to encompass favorable pharmacokinetic properties. A compound's potential as a therapeutic agent is critically dependent on its absorption, distribution, metabolism, and excretion (ADME) profile. For instance, the development of TNKS 22 from its predecessor involved structure- and property-based optimization to enhance its pharmacokinetic properties in preclinical models, rendering it more suitable for in vivo studies. apexbt.com

Balancing Potency with On-Target Biological Specificity

A paramount challenge in the development of tankyrase inhibitors is achieving high potency without compromising selectivity. Tankyrases belong to the larger family of poly(ADP-ribose) polymerases (PARPs), which share structural similarities in their catalytic domains. nih.gov Consequently, a potent tankyrase inhibitor that lacks specificity may inadvertently inhibit other PARP family members, leading to unintended biological consequences and potential toxicities.

The strategic selection of which sub-pocket to target within the tankyrase catalytic domain plays a crucial role in determining selectivity. The nicotinamide subsite is highly conserved across the PARP family, meaning that inhibitors targeting this site, such as the well-known compound XAV939, often exhibit activity against other PARPs like PARP1 and PARP2. mdpi.comnih.gov In contrast, the adenosine subsite displays greater structural diversity among PARP family members. researchgate.net This makes the adenosine pocket a more attractive target for designing inhibitors with high selectivity for tankyrases. mdpi.com Inhibitors like the IWR (Inhibitor of Wnt Response) series, which bind to the adenosine site, are generally more selective for tankyrases over other PARPs. nih.gov

The development of TNKS 22 represents a sophisticated approach to balancing these factors. It was designed as an optimization of a prior compound with the explicit goal of improving both potency and selectivity. nih.govapexbt.com TNKS 22 achieves its high potency, with an IC50 of 0.1 nM, through its dual-binding mechanism. nih.gov This high potency is complemented by its on-target biological specificity, which is critical for its potential as a research tool and therapeutic lead. In cellular assays, TNKS 22 effectively inhibits the Wnt/β-catenin signaling pathway, a key downstream effect of tankyrase inhibition, as demonstrated by its low nanomolar IC50 values in a total β-catenin degradation assay and in inhibiting TNKS2 autoparsylation. nih.govapexbt.com

The following table provides a comparison of the potency of TNKS 22 with other notable tankyrase inhibitors, illustrating the landscape of potency and selectivity in this class of compounds.

Compound NameTNKS1 IC50 (nM)TNKS2 IC50 (nM)Notes
TNKS 22 0.14.1A potent, dual-binding inhibitor with improved selectivity. apexbt.commdpi.com
XAV939 114A well-established tankyrase inhibitor that also inhibits PARP1 and PARP2. selleckchem.com
IWR-1 13156An inhibitor that binds to the adenosine subsite, conferring greater selectivity. nih.gov
G007-LK 4625A potent and selective tankyrase inhibitor. selleckchem.com
MN-64 672A flavone-based inhibitor with selectivity for tankyrase 1. protospacer.com

This table highlights the exceptional potency of TNKS 22, particularly against TNKS1. The ongoing development of tankyrase inhibitors continues to build on these strategic considerations, aiming for compounds with not only high potency and selectivity but also favorable safety profiles for potential clinical applications.

Q & A

Q. What is the molecular mechanism by which Tankyrase Inhibitors (TNKS) 22 stabilize Axin and suppress Wnt/β-catenin signaling?

TNKS 22 inhibits PARsylation of Axin by competitively binding to the NAD⁺ pocket of TNKS1/2, preventing Axin ubiquitination and subsequent proteasomal degradation. This stabilizes the β-catenin destruction complex (Axin/APC/GSK3β), leading to β-catenin phosphorylation and degradation. Experimental validation includes immunoprecipitation assays showing reduced Axin ubiquitination in SW480 cells (IC₅₀ = 3.7 nM) and STF reporter gene assays (IC₅₀ = 0.6 nM) .

Q. Which experimental models are most suitable for evaluating TNKS 22 efficacy in Wnt pathway modulation?

Key models include:

  • SW480 colorectal cancer cells (APC-mutant): Used for β-catenin degradation assays (EC₅₀ = 3.9 nM) and STF reporter gene activity .
  • DLD-1 cells (APC-deficient): Validates downstream transcriptional suppression of Wnt targets .
  • Rodent xenografts : Measures in vivo TNKS2 autoparsylation inhibition (IC₅₀ = 4.1 nM) .
  • HEK293T RNF146 KO cells : Assesses ubiquitination-independent effects on Axin stability .

Q. How does TNKS 22 selectivity for TNKS1/2 compare to other PARP family members?

TNKS 22 achieves selectivity by targeting both the nicotinamide pocket and an induced pocket unique to TNKS1/2, as shown by X-ray crystallography. Biochemical assays confirm >100-fold selectivity over PARP1/2, attributed to hydrophobic interactions in TNKS2’s elongated binding site .

Advanced Research Questions

Q. What experimental strategies resolve contradictory data on TNKS 22 efficacy across cancer types (e.g., colorectal vs. bladder cancer)?

Discrepancies arise from tissue-specific Wnt pathway dependencies. For example:

  • In APC-mutant colorectal cancer, TNKS 22 effectively suppresses β-catenin .
  • In bladder cancer, TNKS inhibition may require co-occurring APC variations to reduce recurrence risk . Methodological recommendation : Pre-screen models for APC status and Axin expression using sequencing/Western blotting. Use isogenic cell lines to isolate genetic variables .

Q. How can TNKS 22 be optimized for improved pharmacokinetics without compromising target engagement?

Structural optimization strategies include:

  • Fragment-based drug design : Pyranopyridones and benzopyrimidones (ligand efficiency >0.5) improve ADME profiles while maintaining dual-pocket binding .
  • Modular synthesis : Incorporation of 1,2,4-triazole scaffolds enhances oral bioavailability in rodent models .
  • Cryo-EM/MD simulations : Predict solvent-accessible regions for functional group additions without disrupting key hydrogen bonds (e.g., with Arg1180 in TNKS2) .

Q. What combinatorial therapies enhance TNKS 22 efficacy in resistant tumors?

Preclinical evidence supports synergies with:

  • CDK4 inhibitors : CRISPR screens show TNKS inhibition + CDK4 blockade induces G₁ arrest and senescence in epithelial cancers .
  • PI3K/AKT inhibitors : Resensitizes APC-mutant colorectal cancer cells to pathway-targeted drugs . Experimental design : Use kinome-wide CRISPR-Cas9 screens to identify synthetic lethal partners and validate with clonogenic assays .

Methodological Challenges

Q. How to address off-target effects in TNKS inhibitor studies?

  • Counter-screening : Test against PARP1-4 and ARTD family members using NAD⁺-depletion assays .
  • Chemical proteomics : Employ activity-based probes (e.g., biotinylated TNKS 22 analogs) to map interactomes in live cells .
  • Isoform-specific KO models : Use TNKS1-KO vs. TNKS2-KO cells to dissect isoform contributions .

Q. What metrics validate target engagement in vivo for TNKS 22?

  • Autoparsylation inhibition : Measure PAR levels in tumor lysates via Western blot .
  • Axin stabilization : Quantify Axin1/2 accumulation using immunohistochemistry .
  • β-catenin dynamics : Track nuclear β-catenin reduction via immunofluorescence or TOPFlash reporter assays .

Data Interpretation & Reproducibility

Q. Why do some studies report paradoxical Wnt activation upon TNKS inhibition?

Context-dependent effects arise from:

  • RNF146 overexpression : Compensatory ubiquitination of non-Axin substrates .
  • Feedback loops : β-catenin-independent Wnt signaling (e.g., planar cell polarity pathways) . Mitigation : Include RNF146 KO controls and pathway-specific reporters (e.g., FOPFlash for off-target Wnt activity) .

Q. How to standardize assays for cross-study comparisons of TNKS inhibitors?

  • Consensus protocols : Use STF reporter cells with normalized β-catenin activity and APC mutation status .
  • Reference compounds : Include XAV939 (IC₅₀ = 10–30 nM) as a benchmark in parallel assays .
  • Data sharing : Publish raw qPCR/Western blot data in repositories like Zenodo for meta-analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.